PEPTIDE 810
PEPTIDE 810
Brand Name:
Vulcanchem
CAS No.:
156371-22-1
VCID:
VC0117352
InChI:
InChI=1S/C59H91N13O17S/c1-7-32(4)48(57(86)70-44(59(88)89)29-34-13-9-8-10-14-34)71-53(82)39(21-23-46(63)76)65-54(83)42(28-35-16-18-36(74)19-17-35)69-51(80)38(15-11-12-25-60)64-52(81)40(24-26-90-6)66-58(87)49(33(5)73)72-56(85)41(27-31(2)3)68-55(84)43(30-47(77)78)67-50(79)37(61)20-22-45(62)75/h8-10,13-14,16-19,31-33,37-44,48-49,73-74H,7,11-12,15,20-30,60-61H2,1-6H3,(H2,62,75)(H2,63,76)(H,64,81)(H,65,83)(H,66,87)(H,67,79)(H,68,84)(H,69,80)(H,70,86)(H,71,82)(H,72,85)(H,77,78)(H,88,89)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)N
Molecular Formula:
C59H91N13O17S
Molecular Weight:
1286.511
PEPTIDE 810
CAS No.: 156371-22-1
Main Products
VCID: VC0117352
Molecular Formula: C59H91N13O17S
Molecular Weight: 1286.511
CAS No. | 156371-22-1 |
---|---|
Product Name | PEPTIDE 810 |
Molecular Formula | C59H91N13O17S |
Molecular Weight | 1286.511 |
IUPAC Name | (3S)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C59H91N13O17S/c1-7-32(4)48(57(86)70-44(59(88)89)29-34-13-9-8-10-14-34)71-53(82)39(21-23-46(63)76)65-54(83)42(28-35-16-18-36(74)19-17-35)69-51(80)38(15-11-12-25-60)64-52(81)40(24-26-90-6)66-58(87)49(33(5)73)72-56(85)41(27-31(2)3)68-55(84)43(30-47(77)78)67-50(79)37(61)20-22-45(62)75/h8-10,13-14,16-19,31-33,37-44,48-49,73-74H,7,11-12,15,20-30,60-61H2,1-6H3,(H2,62,75)(H2,63,76)(H,64,81)(H,65,83)(H,66,87)(H,67,79)(H,68,84)(H,69,80)(H,70,86)(H,71,82)(H,72,85)(H,77,78)(H,88,89)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
Standard InChIKey | RQVHGNAFHDTRFQ-CIKLIYNYSA-N |
SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)N |
PubChem Compound | 131698037 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume